molecular formula C11H10ClN3 B13273057 2-chloro-N-(pyridin-4-ylmethyl)pyridin-4-amine

2-chloro-N-(pyridin-4-ylmethyl)pyridin-4-amine

Cat. No.: B13273057
M. Wt: 219.67 g/mol
InChI Key: CDWKXHOYYQXAOR-UHFFFAOYSA-N
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Description

2-chloro-N-(pyridin-4-ylmethyl)pyridin-4-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group and a pyridin-4-ylmethyl substituent on the pyridin-4-amine core. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(pyridin-4-ylmethyl)pyridin-4-amine typically involves the reaction of 2-chloropyridine with pyridin-4-ylmethanamine under specific conditions. One common method includes:

    Starting Materials: 2-chloropyridine and pyridin-4-ylmethanamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The mixture is heated to a temperature range of 80-120°C for several hours to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(pyridin-4-ylmethyl)pyridin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of various substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

2-chloro-N-(pyridin-4-ylmethyl)pyridin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Materials Science: It is used in the development of materials with specific electronic or optical properties.

    Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2-chloro-N-(pyridin-4-ylmethyl)pyridin-4-amine involves its interaction with specific molecular targets. The chloro group and pyridin-4-ylmethyl substituent play a crucial role in binding to active sites of enzymes or receptors, leading to modulation of their activity. The compound can inhibit or activate specific pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: Lacks the chloro substituent, leading to different reactivity and binding properties.

    3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Contains a methyl group instead of a chloro group, affecting its chemical behavior.

    3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group, which significantly alters its electronic properties and reactivity.

Uniqueness

2-chloro-N-(pyridin-4-ylmethyl)pyridin-4-amine is unique due to the presence of the chloro group, which enhances its reactivity in substitution reactions and its ability to interact with biological targets. This makes it a valuable compound in various fields of research and industrial applications.

Properties

Molecular Formula

C11H10ClN3

Molecular Weight

219.67 g/mol

IUPAC Name

2-chloro-N-(pyridin-4-ylmethyl)pyridin-4-amine

InChI

InChI=1S/C11H10ClN3/c12-11-7-10(3-6-14-11)15-8-9-1-4-13-5-2-9/h1-7H,8H2,(H,14,15)

InChI Key

CDWKXHOYYQXAOR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CNC2=CC(=NC=C2)Cl

Origin of Product

United States

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